A18-Iso5-2DC18
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: A18-Iso5-2DC18 is synthesized through a three-component reaction involving an alkylene ketone, a heterocyclic amine, and a lipid tail . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the desired cyclic structure.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the synthetic route while maintaining stringent quality control measures. The process includes the purification of the compound using chromatographic techniques and the optimization of reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: A18-Iso5-2DC18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized lipidoid derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
A18-Iso5-2DC18 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid-based delivery systems.
Biology: Facilitates the delivery of mRNA into cells, enhancing protein expression.
Medicine: Plays a crucial role in the development of mRNA-based vaccines and cancer immunotherapies.
Industry: Utilized in the production of lipid nanoparticles for drug delivery systems.
Wirkmechanismus
The mechanism of action of A18-Iso5-2DC18 involves its ability to form lipid nanoparticles that encapsulate mRNA molecules. These nanoparticles facilitate the delivery of mRNA into cells by enhancing its stability, enabling cellular uptake, and promoting endosomal escape . The compound strongly binds to the stimulator of interferon genes (STING) pathway, inducing potent cytolytic T lymphocyte responses and substantial antitumor immunity .
Vergleich Mit ähnlichen Verbindungen
- A2-Iso5-2DC18
- A12-Iso5-2DC18
Comparison: A18-Iso5-2DC18 is unique due to its cyclic structure and its ability to robustly deliver mRNA vaccines while activating the STING pathway . Compared to similar compounds like A2-Iso5-2DC18 and A12-Iso5-2DC18, this compound has shown superior efficacy in inducing immune responses and enhancing mRNA protein expression .
Eigenschaften
Molekularformel |
C50H93N3O2 |
---|---|
Molekulargewicht |
768.3 g/mol |
IUPAC-Name |
ethyl 1-[3-(2-ethylpiperidin-1-yl)propyl]-5,5-bis[(Z)-heptadec-8-enyl]-2H-imidazole-2-carboxylate |
InChI |
InChI=1S/C50H93N3O2/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-36-41-50(42-37-34-32-30-28-26-24-22-20-18-16-14-12-10-6-2)46-51-48(49(54)55-8-4)53(50)45-39-44-52-43-38-35-40-47(52)7-3/h21-24,46-48H,5-20,25-45H2,1-4H3/b23-21-,24-22- |
InChI-Schlüssel |
FJUINRMQOFNLCW-SXAUZNKPSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC1(N(C(N=C1)C(=O)OCC)CCCN2C(CCCC2)CC)CCCCCCC/C=C\CCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC1(C=NC(N1CCCN2CCCCC2CC)C(=O)OCC)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.